molecular formula C10H5BrF6O2 B3039671 Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate CAS No. 1260793-79-0

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate

Cat. No. B3039671
CAS RN: 1260793-79-0
M. Wt: 351.04 g/mol
InChI Key: IWJAPWUYXMJMDE-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6BrF3O2 . It is a solid at room temperature . The compound has a molecular weight of 283.04 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate core with a methyl group, a bromo group, and two trifluoromethyl groups attached . The exact positions of these groups on the benzoate core can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 283.04 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

1. Organometallic Synthesis

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is used as a starting material in organometallic synthesis. It has been shown to undergo a range of synthetically useful reactions, leading to the formation of various organometallic intermediates (Porwisiak & Schlosser, 1996).

2. Synthesis of Fluorine-Containing Compounds

This compound is instrumental in the synthesis of various fluorine-containing compounds. For instance, it has been used in processes that transform methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate (Gaidarzhy, Motnyak, & Kunshenko, 2020).

3. Intermediate in the Synthesis of Natural Products

It serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).

4. Development of Aromatic Polyamide

The compound has been used in the development of hyperbranched aromatic polyamide, demonstrating its utility in polymer science (Yang, Jikei, & Kakimoto, 1999).

5. Preparation of Metal Complexes

It is involved in the preparation and characterization of metal complexes, such as Cu(II) and Ni(II) complexes, which have applications in coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).

6. Application in Liquid Crystal Technology

The bromo substituents in similar compounds have been studied for their impact on dielectric and optical transmittance properties in liquid crystal technology (Chand & Manohar, 2010).

7. Synthesis of Antitumor Agents

This compound has been used in the synthesis of antitumor agents, like nilotinib, showcasing its relevance in medicinal chemistry (Wang Cong-zhan, 2009).

8. Synthesis of Bromophenols

This compound has been used in the isolation of bromophenols from marine red algae, which are known for their antibacterial properties (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Safety and Hazards

“Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate” is considered hazardous. It can cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds and result in the accumulation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and its overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects .

properties

IUPAC Name

methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O2/c1-19-8(18)4-2-6(10(15,16)17)7(11)3-5(4)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJAPWUYXMJMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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